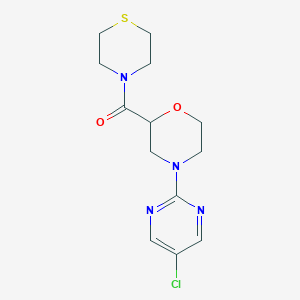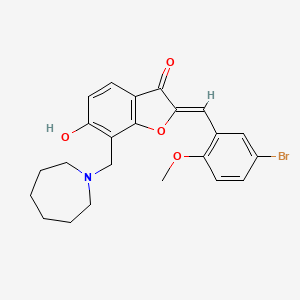![molecular formula C10H10Cl2N2O2 B15111943 2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide CAS No. 2653-09-0](/img/structure/B15111943.png)
2-Chloro-N-[3-(2-chloro-acetylamino)-phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-1,3-phenylenebis[2-chloro- is a chemical compound with the molecular formula C10H10Cl2N2O2. It is known for its unique structure, which includes two acetamide groups attached to a 1,3-phenylenebis backbone with two chlorine atoms. This compound is used in various scientific research applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,3-phenylenebis[2-chloro- typically involves the reaction of 1,3-phenylenediamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Acetamide, N,N’-1,3-phenylenebis[2-chloro- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N,N’-1,3-phenylenebis[2-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis to form corresponding amides and acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis of the compound.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding amides and acids.
Applications De Recherche Scientifique
Acetamide, N,N’-1,3-phenylenebis[2-chloro- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-1,3-phenylenebis[2-chloro- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in its action include nucleophilic substitution and hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-1,3-Phenylenebis(2-chloroacetamide): Similar in structure but with different substituents.
N,N’-1,4-Phenylenebis[2-chloroacetamide]: Similar backbone but different positional isomer.
N,N’-1,3-Phenylenebis[2-bromoacetamide]: Similar structure with bromine instead of chlorine.
Uniqueness
Acetamide, N,N’-1,3-phenylenebis[2-chloro- is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs .
Propriétés
Numéro CAS |
2653-09-0 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O2 |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
2-chloro-N-[3-[(2-chloroacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-2-1-3-8(4-7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Clé InChI |
AZNWFFZFJKOKDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)CCl)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


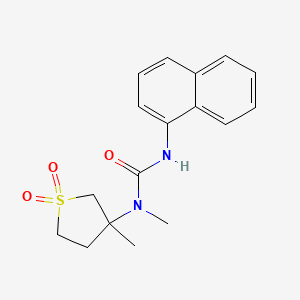
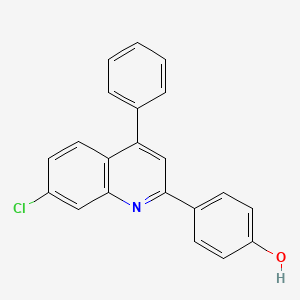

![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111876.png)

![1-(1,3-Benzothiazol-2-yl)-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]guanidine](/img/structure/B15111884.png)
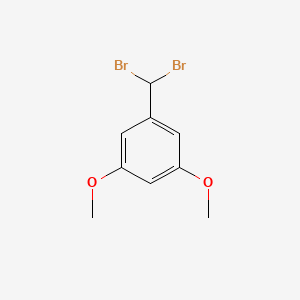
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide](/img/structure/B15111907.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111913.png)
![2-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-4H-[1,3]dioxolo[4,5-g]pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15111918.png)
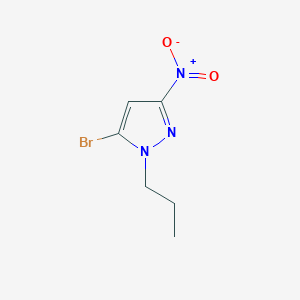
![5-Tert-butyl-2-methyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111929.png)
